3-tert-Butylphenol

Description

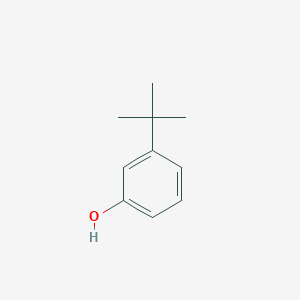

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKUDPFXBLGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044825 | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Sigma-Aldrich MSDS] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.02 [mmHg] | |

| Record name | 3-tert-Butylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

585-34-2 | |

| Record name | 3-tert-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=585-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-tert-Butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOL, 3-(1,1-DIMETHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2382U55WN2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-tert-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylphenol (m-tert-butylphenol) is a valuable organic intermediate utilized in the synthesis of fragrances, pharmaceuticals, and specialty polymers.[1][2] Its molecular structure, featuring a bulky tert-butyl group at the meta position relative to the hydroxyl group, imparts unique steric and electronic properties that are strategically valuable in complex chemical synthesis.[2] However, the synthesis of this compound presents a significant regioselectivity challenge. Standard electrophilic alkylation of phenol (B47542), the most direct route for producing alkylated phenols, is strongly directed by the hydroxyl group to the ortho and para positions. Consequently, specialized strategies are required to achieve meta-alkylation.

This technical guide provides a comprehensive overview of the primary mechanisms and synthetic strategies for producing this compound, with a focus on reaction pathways, experimental protocols, and quantitative data.

The Challenge: Regioselectivity in Phenol Alkylation

The cornerstone of industrial alkylphenol production is the Friedel-Crafts alkylation of phenol with an alkylating agent, typically an olefin like isobutylene (B52900) or an alcohol such as tert-butyl alcohol, in the presence of an acid catalyst.[3][4] The hydroxyl group of phenol is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution. This is due to the resonance stabilization of the carbocation intermediate (the sigma complex), which is significantly greater when the electrophile adds to the ortho or para positions, allowing the oxygen's lone pairs to participate in delocalizing the positive charge.

As a result, direct tert-butylation of phenol overwhelmingly yields 4-tert-butylphenol (B1678320) (p-tert-butylphenol) and 2-tert-butylphenol (B146161) (o-tert-butylphenol), along with di- and tri-substituted products like 2,4-di-tert-butylphenol.[4][5] The formation of this compound via this direct route is negligible.

Primary Synthesis Strategy: Isomerization via Thermodynamic Control

The most viable commercial route to this compound relies on the principle of kinetic versus thermodynamic control.[6][7] While the ortho and para isomers are the kinetic products (formed faster due to a lower activation energy), the meta isomer is often the most thermodynamically stable product.[6][8][9] This stability difference arises from the minimization of steric repulsion between the bulky tert-butyl group and the hydroxyl group when they are in a meta relationship.

By performing the alkylation reaction under conditions that allow for reversibility (e.g., higher temperatures, strong acid catalysts, and longer reaction times), the initially formed kinetic products (ortho- and para-isomers) can undergo rearrangement to the more stable thermodynamic product, this compound.[6][7][8] This process involves dealkylation and subsequent realkylation.

Isomerization Mechanism

The isomerization is an acid-catalyzed process involving the migration of the tert-butyl group. The mechanism proceeds as follows:

-

Protonation: The aromatic ring of the starting isomer (e.g., 4-tert-butylphenol) is protonated by the strong acid catalyst, typically at the carbon atom bearing the tert-butyl group (ipso-protonation).

-

Dealkylation: The protonated intermediate eliminates a stable tert-butyl carbocation, reforming the phenol molecule.

-

Realkylation: The liberated tert-butyl carbocation then acts as an electrophile in a subsequent Friedel-Crafts alkylation of the phenol. Under thermodynamically controlled conditions, the electrophile will preferentially attack the meta position to yield the most stable isomer.

-

Deprotonation: The final product, this compound, is formed upon deprotonation of the sigma complex, regenerating the acid catalyst.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 5. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jackwestin.com [jackwestin.com]

physicochemical properties of 3-tert-butylphenol

An In-depth Technical Guide on the Physicochemical Properties of 3-tert-Butylphenol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its fundamental chemical characteristics.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 3-(2-methylpropan-2-yl)phenol |

| Synonyms | m-tert-Butylphenol, 3-(1,1-Dimethylethyl)phenol |

| CAS Number | 585-34-2[1] |

| Molecular Formula | C₁₀H₁₄O[1][2] |

| Molecular Weight | 150.22 g/mol [2][3] |

| Canonical SMILES | CC(C)(C)c1cccc(O)c1[4] |

| InChI Key | CYEKUDPFXBLGHH-UHFFFAOYSA-N[4] |

Physicochemical Data

The following tables summarize the key , providing a range of reported values for critical parameters.

Table 2.1: Thermal and Physical Properties

| Property | Value | Conditions |

| Melting Point | 40-46 °C[4][5][6][7][8][9][10] | - |

| 42.3 °C[11] | @ 760.00 mm Hg | |

| 41.0 to 45.0 °C[12] | - | |

| Boiling Point | 240 °C[1][11] | @ 760 mmHg |

| 125-130 °C[4][5][6][7][10] | @ 20 mmHg | |

| 132 °C[12] | @ 20 mmHg | |

| Density | 0.971 g/cm³[1] | - |

| 0.97 g·cm⁻³[13] | - | |

| Flash Point | 108.89 °C (228.00 °F)[11] | TCC (Tagliabue Closed Cup) |

| 109.5 °C[1] | - | |

| 109 °C (228.2 °F)[4][7] | Closed cup | |

| Vapor Pressure | 0.025 mmHg[3][11] | @ 25 °C |

Table 2.2: Solubility and Partitioning Behavior

| Property | Value | Conditions |

| Water Solubility | 2070 mg/L[11] | @ 25 °C (experimental) |

| 2.07 g/L[13] | @ 25 °C | |

| logP (o/w) | 3.300[10][11] | - |

| pKa | 10.12[6][10] | @ 25 °C |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of phenolic compounds like this compound. These are based on standardized and widely accepted laboratory procedures.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity and is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.

Methodology (Capillary Method):

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., an oil bath or a metal block apparatus).

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Distillation Method):

-

A sample of this compound (at least 5 mL) is placed in a distillation flask with a few boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled with a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

The flask is heated to bring the liquid to a boil.

-

The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point at the measured atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring its mass and volume.

Methodology (Volume Displacement):

-

The mass of a sample of this compound is accurately measured using an analytical balance.

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the dissolution rate is slow enough for the measurement), and the initial volume is recorded.

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

The density is calculated by dividing the mass of the sample by its volume.

Water Solubility Determination (OECD 105)

The water solubility is determined by the saturation mass concentration of the substance in water at a given temperature. The flask method is suitable for substances with solubilities above 10⁻² g/L.

Methodology (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then allowed to stand to allow for phase separation. Centrifugation may be used to separate the solid from the aqueous phase.

-

A sample of the clear aqueous supernatant is carefully removed.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

The solubility is reported as the mean of at least three determinations.

pKa Determination (OECD 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenols, this reflects the acidity of the hydroxyl proton.

Methodology (Titration Method):

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point of the titration.

logP Determination (OECD 107)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, in this case, n-octanol and water. It is a measure of the lipophilicity of a substance.

Methodology (Shake Flask Method):

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is placed in a vessel with a known volume of the other solvent.

-

The vessel is shaken until equilibrium is reached (e.g., for several hours at a constant temperature).

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and water phases is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The result is typically expressed as its base-10 logarithm (logP).

Visualizations

Experimental Workflow for logP Determination

The following diagram illustrates the general workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

Caption: Workflow for logP determination by the shake-flask method.

References

- 1. oecd.org [oecd.org]

- 2. science.valenciacollege.edu [science.valenciacollege.edu]

- 3. chemistry-online.com [chemistry-online.com]

- 4. acri.gov.tw [acri.gov.tw]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. oecd.org [oecd.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. pennwest.edu [pennwest.edu]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

3-tert-butylphenol CAS number 585-34-2

An In-depth Technical Guide to 3-tert-Butylphenol (CAS 585-34-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS 585-34-2), a versatile organic compound utilized as an intermediate in various fields, including pharmaceuticals, fragrances, and specialty chemicals.[1] This guide details its chemical and physical properties, spectroscopic data, synthesis methodologies, and analytical protocols. It is intended to serve as a foundational resource for professionals engaged in research and development that involves this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] The tert-butyl group, an electron-donating group, influences the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group.[3] This steric hindrance and electronic effect are key to its utility in organic synthesis.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 585-34-2 | [5] |

| Molecular Formula | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| Appearance | White to almost white crystalline powder | [1][2][6] |

| Melting Point | 42.3 °C - 46 °C | [2][5] |

| Boiling Point | 240 °C @ 760 mmHg 125-130 °C @ 20 mmHg | [7] |

| Flash Point | 108.89 °C (228 °F) - Closed Cup | [7] |

| Vapor Pressure | 0.025 mmHg @ 25 °C (estimated) | [7] |

| XlogP3 | 3.30 (estimated) | [7] |

| Canonical SMILES | CC(C)(C)C1=CC=CC(O)=C1 | [5] |

| InChI Key | CYEKUDPFXBLGHH-UHFFFAOYSA-N |[5] |

Spectroscopic Data

Structural elucidation of this compound is typically achieved through standard spectroscopic techniques. While specific peak lists are dependent on experimental conditions, the general parameters for data acquisition are well-established.

Table 2: Spectroscopic Data Summary

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Spectra available. Key signals include those for the tert-butyl protons (singlet), aromatic protons (multiplets), and the hydroxyl proton (singlet). | [8][9] |

| ¹³C NMR | Spectra available. Expected signals correspond to the quaternary carbon and methyl carbons of the tert-butyl group, and the six distinct carbons of the aromatic ring. | [9] |

| Infrared (IR) | Spectra available. Characteristic absorptions include a broad O-H stretch for the hydroxyl group and C-H stretches for the aromatic and alkyl groups. | [10] |

| Mass Spectrometry (MS) | Spectra available. The molecular ion peak (M+) is expected at m/z 150. Fragmentation patterns would involve the loss of methyl and tert-butyl groups. |[9] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering flexibility based on available starting materials and required scale.

Photocatalytic Synthesis from Boronic Acid

A modern approach involves the photocatalytic hydroxylation of a boronic acid precursor.[1]

Experimental Protocol:

-

Reaction Setup: In a dry reaction flask, combine (3-tert-butyl)phenylboronic acid (53.4 mg, 0.3 mmol), a suitable photocatalyst (1.3 mg, 0.003 mmol), and N,N-diisopropylethylamine (175 μL, 1.05 mmol) in an appropriate solvent.[1]

-

Reaction Conditions: Place the flask in a parallel reactor equipped with a 10W white LED light source at the bottom. Stir the mixture at room temperature under irradiation for 36 hours.[1]

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under vacuum. Purify the resulting residue using silica (B1680970) gel column chromatography, eluting with a petroleum ether/ethyl acetate (B1210297) (6:1) mixture to yield the final product.[1]

Caption: Photocatalytic synthesis of this compound.

Alkylation of Phenol (B47542)

A common industrial method is the Friedel-Crafts alkylation of phenol using tert-butyl alcohol (TBA) with a catalyst.[11]

Experimental Protocol:

-

Reaction Setup: Charge an autoclave reactor with phenol (e.g., 47g) and tert-butyl alcohol (e.g., 74g, mole ratio 1:2).[11]

-

Catalyst Addition: Add phosphorus pentoxide (P₂O₅) as the catalyst (e.g., 2% w/w of phenol).[11]

-

Reaction Conditions: Heat the mixture to 230 °C and maintain for 6 hours with constant stirring (e.g., 300 rpm). Monitor the autogenerated pressure.[11]

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel. The organic layer containing the product is separated from the aqueous layer (phosphoric acid).[11]

-

Purification: Subject the organic layer to vacuum distillation to separate the isomeric products.[11]

Caption: Synthesis via Friedel-Crafts alkylation of phenol.

Applications in Research and Development

This compound serves as a key building block in organic synthesis.[1]

-

Pharmaceutical Intermediates: It is used in the synthesis of more complex medicinal molecules.[1]

-

Fragrance and Flavor Synthesis: It acts as a precursor in the fragrance industry.[1]

-

Chemical Synthesis: The phenolic hydroxyl group can be readily alkylated to form ethers or converted to a triflate, a good leaving group for coupling reactions.[1]

-

Research Applications: It has been used as a model compound to study the effect of alkyl group substitution on the estrogenic potency of alkylphenols in yeast screens.[2] The tert-butyl group can enhance the biological activity of molecules by increasing lipophilicity and providing steric protection.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 585-34-2 [chemicalbook.com]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 3-tert-butyl phenol, 585-34-2 [thegoodscentscompany.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(585-34-2) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(585-34-2) IR Spectrum [m.chemicalbook.com]

- 11. WO2018073835A1 - A process for the preparation of tertiary butyl phenol - Google Patents [patents.google.com]

In-Depth Technical Guide to the Structure Elucidation of 3-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 3-tert-butylphenol. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), a definitive structural confirmation can be achieved. This document outlines the experimental protocols and presents the spectroscopic data in a clear, tabular format to facilitate understanding and application in a research and development setting.

Spectroscopic Data Summary

The structural characterization of this compound is accomplished through the combined application of several spectroscopic techniques. Each method provides unique insights into the molecular structure, and together they offer unambiguous confirmation. The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.18 | t | 1H | 7.8 | Ar-H5 |

| 7.05 | d | 1H | 7.6 | Ar-H6 |

| 6.85 | s | 1H | - | Ar-H2 |

| 6.69 | d | 1H | 7.9 | Ar-H4 |

| 4.80 | s (br) | 1H | - | -OH |

| 1.31 | s | 9H | - | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 155.5 | C | C-1 (C-OH) |

| 151.8 | C | C-3 (C-C(CH₃)₃) |

| 129.2 | CH | C-5 |

| 118.8 | CH | C-6 |

| 118.2 | CH | C-2 |

| 112.0 | CH | C-4 |

| 34.6 | C | -C (CH₃)₃ |

| 31.4 | CH₃ | -C(CH₃ )₃ |

Table 3: FTIR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3350 (broad) | O-H | Stretching |

| 3050-3000 | C-H (aromatic) | Stretching |

| 2960-2870 | C-H (aliphatic) | Stretching |

| 1600, 1480 | C=C | Aromatic ring stretching |

| 1230 | C-O | Stretching |

| 880, 780, 690 | C-H | Aromatic out-of-plane bending |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 150 | 40 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CH₃]⁺ |

| 107 | 20 | [M - C₃H₇]⁺ |

| 91 | 15 | [C₇H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible spectroscopic data. The following protocols are tailored for the analysis of solid phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥ 1024 (due to the low natural abundance of ¹³C).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal to ensure full coverage of the sampling area.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The instrument software will automatically generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

MS Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 200-250 °C.

-

Introduction Method: Direct insertion probe for a solid sample or via Gas Chromatography (GC) for a dissolved sample.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic losses and stable fragment ions.

-

Compare the observed fragmentation pattern with known fragmentation mechanisms for aromatic and phenolic compounds.

Visualization of the Elucidation Workflow

The logical progression of the structure elucidation process, from initial analysis to final confirmation, is a critical aspect of the scientific method. The following diagram, generated using the DOT language, illustrates this workflow.

Interpretation and Conclusion

The collective spectroscopic data provides a cohesive and definitive identification of this compound.

-

Mass Spectrometry establishes the molecular weight as 150 g/mol , consistent with the molecular formula C₁₀H₁₄O. The prominent fragment at m/z 135, corresponding to the loss of a methyl group, is characteristic of a tert-butyl substituent.

-

FTIR Spectroscopy confirms the presence of a hydroxyl group with the broad O-H stretching band around 3350 cm⁻¹ and indicates an aromatic ring through the C-H and C=C stretching vibrations.

-

¹³C NMR Spectroscopy reveals eight distinct carbon signals, consistent with the molecular symmetry. The signals at 155.5 and 151.8 ppm are characteristic of aromatic carbons attached to an oxygen and a tert-butyl group, respectively. The signals at 34.6 and 31.4 ppm confirm the presence of the quaternary and methyl carbons of the tert-butyl group.

-

¹H NMR Spectroscopy provides the most detailed information on the substitution pattern. The singlet at 1.31 ppm integrating to nine protons is indicative of the tert-butyl group. The four distinct signals in the aromatic region, each integrating to one proton, along with their multiplicities and coupling constants, are consistent with a 1,3-disubstituted benzene (B151609) ring. The broad singlet at 4.80 ppm is characteristic of the phenolic hydroxyl proton.

By systematically integrating the data from these complementary analytical techniques, the structure of this compound is unequivocally confirmed. This guide serves as a template for the rigorous structural elucidation required in modern chemical research and drug development.

A Comprehensive Technical Guide to the Solubility of 3-tert-butylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-tert-butylphenol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also includes comparative solubility information for its isomers, 2-tert-butylphenol (B146161) and 4-tert-butylphenol, to offer a broader understanding of its likely behavior. Furthermore, a detailed, standardized experimental protocol for determining the solubility of phenolic compounds is provided, along with a visual workflow to guide researchers in their experimental design.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₄O. It is an isomer of tert-butylphenol, characterized by a tert-butyl group at the meta-position relative to the hydroxyl group on the benzene (B151609) ring. Understanding its solubility in organic solvents is crucial for a wide range of applications, including its use as an intermediate in the synthesis of antioxidants, polymers, and other specialty chemicals. In the pharmaceutical industry, solubility is a critical parameter that influences formulation, bioavailability, and efficacy of drug candidates.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and data for its isomers provide valuable insights. The following tables summarize the available information.

Table 1: Solubility of this compound

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Aqueous | 2.07 g/L | 25 |

| Ethanol | Alcohol | Soluble[1] | Not Specified |

| Ether | Ether | Soluble[1] | Not Specified |

Table 2: Comparative Solubility of tert-Butylphenol Isomers

| Compound | Solvent | Chemical Class | Solubility | Temperature (°C) |

| 2-tert-butylphenol | Isopentane | Alkane | Miscible[2] | Not Specified |

| Toluene | Aromatic Hydrocarbon | Miscible[2] | Not Specified | |

| Ethyl Alcohol | Alcohol | Miscible[2] | Not Specified | |

| Water | Aqueous | Insoluble[2] | Not Specified | |

| 4-tert-butylphenol | Ethanol | Alcohol | Soluble[3][4] | Not Specified |

| Ether | Ether | Soluble[3][4] | Not Specified | |

| Acetone | Ketone | Soluble[3] | Not Specified | |

| Chloroform | Halogenated Alkane | Soluble[4] | Not Specified | |

| Water | Aqueous | 0.6 g/L[5] | 20 |

General solubility trends suggest that tert-butylphenol isomers exhibit limited solubility in polar solvents like water and good solubility in non-polar organic solvents such as hexane (B92381) and toluene[6]. The position of the tert-butyl group can influence solubility due to steric hindrance and effects on intermolecular bonding[6].

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent, based on the widely accepted shake-flask method.

Materials and Equipment

-

Solute: this compound (analytical grade)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene) of at least analytical grade.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

-

Experimental Procedure

Step 1: Preparation of a Saturated Solution

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., sampling and analyzing the supernatant at 24, 48, and 72 hours) is recommended.

Step 2: Phase Separation

-

Once equilibrium is reached, remove the vial from the shaker and allow it to stand in a constant temperature environment for at least 24 hours to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vial at the experimental temperature.

Step 3: Sampling and Analysis

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilute the filtered sample gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS).

Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or GC) against the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted experimental sample.

-

Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of this compound solubility using the shake-flask method.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains limited, qualitative information and data from its isomers suggest good solubility in common non-polar organic solvents and poor solubility in water. For researchers and drug development professionals requiring precise solubility data, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for its determination. Accurate solubility data is fundamental for the successful design of chemical processes and the development of effective pharmaceutical formulations.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. Understanding Butylphenol: Properties, Uses and Production - Vinati Organics [vinatiorganics.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermal Stability of 3-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3-tert-butylphenol. It is designed to be a critical resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who require a thorough understanding of the thermal behavior of this compound. This document details the thermal decomposition characteristics, hazardous decomposition products, and recommended analytical methods for assessing thermal stability.

Introduction

This compound is a valuable intermediate in the synthesis of various chemical products, including antioxidants, resins, and specialty chemicals. Its thermal stability is a critical parameter that influences its storage, handling, and application, particularly in processes that involve elevated temperatures. Understanding the thermal decomposition profile of this compound is essential for ensuring process safety, product quality, and regulatory compliance.

This guide summarizes the available data on the thermal stability of this compound and its isomers, provides detailed experimental protocols for thermal analysis, and presents a logical workflow for assessing thermal stability.

Quantitative Thermal Analysis Data

Table 1: Summary of Thermal Properties for tert-butylphenol Isomers

| Property | This compound | p-tert-butylphenol |

| Melting Point (°C) | 44 - 46 | 102.55[1] |

| Boiling Point (°C) | 125 - 130 (at 27 hPa) | - |

| Flash Point (°C) | 109 (closed cup) | - |

| Autoignition Temperature (°C) | No data available | - |

| Decomposition Temperature (°C) | No specific data available; thermal degradation of the p-isomer begins around 142°C[1] | - |

Table 2: Thermogravimetric Analysis (TGA) Data for p-tert-butylphenol [1]

| Parameter | Temperature (°C) |

| Onset of Thermal Degradation | ~142 |

| End of Thermal Degradation | ~204 |

| Weight Loss (%) | 58.08 |

Table 3: Differential Thermal Analysis (DTA) Data for p-tert-butylphenol [1]

| Peak Type | Temperature (°C) | Description |

| Endothermic Peak | 102.55 | Melting |

| Endothermic Peak | 175.54 | Decomposition |

Hazardous Decomposition Products

Under fire conditions or upon thermal decomposition, this compound is expected to produce hazardous products. The primary hazardous decomposition products are carbon monoxide (CO) and carbon dioxide (CO2). Thermal decomposition can also lead to the release of other irritating gases and vapors.

Experimental Protocols for Thermal Stability Assessment

To ensure accurate and reproducible thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are the primary techniques for assessing the thermal stability of chemical compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Set the temperature program to heat the sample from ambient temperature to a final temperature of at least 600°C. A typical heating rate is 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the heating program.

-

Data Analysis:

-

Plot the sample mass (as a percentage of the initial mass) against the temperature to obtain the TGA curve.

-

Determine the onset decomposition temperature (the temperature at which significant mass loss begins).

-

Identify the temperatures at which 5%, 10%, and 50% mass loss occurs.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, identify any phase transitions, and measure the enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to heat the sample from ambient temperature to a temperature beyond its decomposition point, as determined by TGA. A typical heating rate is 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow against temperature to obtain the DSC thermogram.

-

Identify and characterize endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability assessment of this compound.

Caption: Workflow for the thermal stability assessment of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal stability of this compound, leveraging data from its isomer, p-tert-butylphenol, to provide a robust understanding of its thermal behavior. The detailed experimental protocols for TGA and DSC analysis provided herein offer a standardized approach for researchers and scientists to generate reliable and comparable data. A thorough understanding of the thermal properties of this compound is paramount for its safe handling, storage, and effective utilization in various industrial and pharmaceutical applications. It is recommended that specific thermal analysis be conducted under conditions that closely mimic the intended processing environment to ensure the highest level of safety and quality.

References

Spectroscopic Analysis of 3-tert-Butylphenol: A Technical Guide

Introduction

3-tert-Butylphenol is an organic compound with significant applications in the chemical and pharmaceutical industries. It serves as a key intermediate in the synthesis of antioxidants, polymers, and various specialty chemicals. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new derivatives. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided, and a logical workflow for spectral analysis is visualized. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic characterization of this compound.

Spectroscopic Data

The structural elucidation of this compound is achieved through the combined interpretation of its NMR, IR, and MS spectra. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (ppm) | Integration | Multiplicity | Assignment |

| ~7.1 | 1H | t | Ar-H (C5) |

| ~6.9 | 1H | d | Ar-H (C6) |

| ~6.8 | 1H | t | Ar-H (C4) |

| ~6.7 | 1H | s | Ar-H (C2) |

| ~4.8 | 1H | s (broad) | -OH |

| 1.3 | 9H | s | -C(CH₃)₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm.[1][2]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~155.0 | C-OH (C1) |

| ~151.8 | C-C(CH₃)₃ (C3) |

| ~129.0 | Ar-CH (C5) |

| ~117.5 | Ar-CH (C6) |

| ~117.0 | Ar-CH (C4) |

| ~113.0 | Ar-CH (C2) |

| ~34.5 | -C (CH₃)₃ |

| ~31.4 | -C(CH₃ )₃ |

Solvent: CDCl₃.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2960 | Strong | Aliphatic C-H stretch |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C ring stretch |

| ~1460 | Medium | C-H bend (aliphatic) |

| ~1200-1300 | Strong | C-O stretch |

| ~1150 | Medium | In-plane C-H bend (aromatic) |

| ~700-800 | Strong | Out-of-plane C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6][7]

| m/z | Relative Intensity (%) | Assignment |

| 150 | ~50 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M - CH₃]⁺ |

| 107 | ~30 | [M - C(CH₃)₃]⁺ |

| 91 | ~20 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[8]

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.[8]

-

Spectral Width: -2 to 12 ppm.[8]

-

Acquisition Time: 2-4 seconds.[8]

-

Relaxation Delay: 1-5 seconds.[8]

-

Number of Scans: 16-64, depending on the sample concentration.[8]

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.[8]

-

Spectral Width: 0 to 220 ppm.[8]

-

Acquisition Time: 1-2 seconds.[8]

-

Relaxation Delay: 2-5 seconds.[8]

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[8]

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory or standard transmission cells (KBr pellets or liquid cells).

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

FTIR Parameters:

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Run the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[8]

Mass Spectrometry (MS)

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[8]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[8]

-

Injector Temperature: 250-280 °C.[8]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.[8]

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: Scan from m/z 40 to 550.[8]

-

Ion Source Temperature: 230 °C.[8]

Data Analysis:

-

Identify the compound by its retention time.

-

Compare the obtained mass spectrum with a spectral library (e.g., NIST) for confirmation.[8]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(585-34-2) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(585-34-2) IR Spectrum [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mzCloud – 3 tert Butylphenol [mzcloud.org]

- 7. This compound(585-34-2) MS spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 3-tert-butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-tert-butylphenol. This compound, a substituted phenol (B47542), is of interest in various fields, including chemical synthesis and materials science. Understanding its electronic structure, geometry, and reactivity through computational methods offers valuable insights that complement experimental studies. This guide summarizes key calculated data, outlines the underlying experimental and computational protocols, and provides a visual representation of the typical workflow involved in such calculations.

Molecular Properties of this compound: A Computational and Experimental Overview

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for predicting the properties of phenolic compounds.[1][2] These methods can accurately model molecular geometries, vibrational spectra, and electronic characteristics, which are crucial for understanding the behavior of these molecules.[3]

Thermochemical Data

Thermochemical parameters are fundamental for understanding the stability and reactivity of a molecule. Experimental and computational studies have been conducted to determine these properties for this compound and its isomers.

| Property | Experimental Value | Calculated Value | Method | Reference |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -198.0 ± 2.1 kJ mol⁻¹ | - | Static Bomb Combustion Calorimetry & Calvet Microcalorimetry | [4] |

Molecular Geometry

Electronic Properties

The electronic properties of a molecule, such as its dipole moment and frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and intermolecular interactions. QSAR studies on phenol derivatives often utilize quantum chemical parameters to predict their biological activity.[1][5]

| Property | Description | Significance |

| Dipole Moment (µ) | A measure of the polarity of the molecule. | Influences solubility, intermolecular forces, and interactions with biological targets. |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Related to EHOMO. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Related to ELUMO. |

DFT calculations at the B3LYP/6-31G(d) level have been used to determine these properties for a series of phenol derivatives in QSAR studies.[5][6]

Acidity (pKa)

The acidity of phenols is a key property influencing their behavior in biological and chemical systems. Quantum chemical calculations can be used to predict pKa values with good accuracy.[7] For a set of substituted phenols, a computational method involving the CAM-B3LYP functional, the SMD solvation model, and the inclusion of two explicit water molecules has been shown to provide accurate pKa predictions with a mean absolute error of 0.37.[7] The experimental pKa for this compound is reported to be 10.12.[8]

Experimental and Computational Protocols

Experimental Determination of Thermochemical Data

The experimental standard molar enthalpy of formation in the gaseous phase for this compound was determined using a combination of two techniques[4]:

-

Static Bomb Combustion Calorimetry: This technique measures the enthalpy of combustion of the compound in a constant volume. The standard molar enthalpy of formation in the condensed phase is then derived from this value.

-

Calvet Microcalorimetry: This method is used to measure the enthalpy of vaporization or sublimation. By combining the enthalpy of formation in the condensed phase with the enthalpy of vaporization, the gas-phase enthalpy of formation can be calculated.[4]

Computational Protocol for Quantum Chemical Calculations

The following outlines a typical workflow for performing quantum chemical calculations on a molecule like this compound, based on methodologies reported in the literature.[2][5]

-

Molecular Structure Input: The initial 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step as the accuracy of subsequent calculations depends on having an accurate molecular geometry.

-

Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate vibrational frequencies that can be compared with experimental IR and Raman spectra.

-

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a higher level of theory or a larger basis set.

-

Property Calculations: Various molecular properties can then be calculated from the optimized wavefunction, including:

-

Thermochemical properties: Enthalpy, entropy, and Gibbs free energy.

-

Electronic properties: Dipole moment, HOMO-LUMO energies, and molecular electrostatic potential.

-

Spectroscopic properties: IR and NMR spectra.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical quantum chemical calculation for a molecule like this compound.

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

References

- 1. Quantum chemical parameters predict phenol derivatives' MIC. [wisdomlib.org]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

Biological Activity of 3-tert-Butylphenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-tert-butylphenol constitute a class of chemical compounds with a wide spectrum of biological activities. Their unique structural features, particularly the presence of a bulky tert-butyl group on the phenolic ring, contribute to their significant antioxidant, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of these biological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antioxidant Activity

The antioxidant properties of this compound derivatives are primarily attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals and terminating oxidative chain reactions. The steric hindrance provided by the tert-butyl group can enhance the stability of the resulting phenoxyl radical, contributing to the overall antioxidant efficacy.

Quantitative Antioxidant Data

The antioxidant capacity of various this compound derivatives has been quantified using established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant potency.

| Derivative | Assay | IC50 (µg/mL) | Reference |

| 2,4-Di-tert-butylphenol (B135424) | DPPH Radical Scavenging | 60 | [1] |

| 2,4-Di-tert-butylphenol | ABTS Radical Scavenging | 17 | [1] |

| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 21.09 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (spectrophotometric grade)

-

Test compounds (this compound derivatives)

-

Positive control (e.g., Ascorbic acid, BHT)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Preparation of Test Samples: Dissolve the this compound derivatives and the positive control in the same solvent used for the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the diluted test sample or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank control, add 100 µL of the solvent instead of the test sample.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the blank control.

-

A_sample is the absorbance of the test sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[3][4][5]

-

Antimicrobial Activity

Several derivatives of this compound have demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial membranes and the inhibition of essential cellular processes.

Quantitative Antimicrobial Data

The antimicrobial efficacy is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | Staphylococcus aureus | 0.78 - 3.75 | [3] |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | Escherichia coli | up to 12.5 | [3] |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] | Candida albicans | 1.56 - 20.0 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the bacterial strain overnight on an appropriate agar (B569324) medium.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well microplate.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted test compound with the prepared bacterial suspension.

-

Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

Anticancer Activity

Certain this compound derivatives, notably 2,4-di-tert-butylphenol (2,4-DTBP), have exhibited promising anticancer properties. The primary mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells through the modulation of key signaling pathways.

Signaling Pathway: Intrinsic Apoptosis

2,4-DTBP has been shown to induce apoptosis in cancer cells via the intrinsic (or mitochondrial) pathway.[1] This process is initiated by intracellular stress signals, leading to changes in the inner mitochondrial membrane that result in the release of pro-apoptotic factors into the cytoplasm. Key events in this pathway modulated by 2,4-DTBP include the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, and the activation of the tumor suppressor protein p53, which in turn activates executioner caspases such as caspase-7.[1]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 8. rr-asia.woah.org [rr-asia.woah.org]

Toxicological Profile of 3-tert-Butylphenol: An In-depth Technical Guide

Disclaimer: This document provides a technical overview of the available toxicological data for 3-tert-butylphenol. It is intended for researchers, scientists, and drug development professionals. A significant portion of the detailed quantitative data presented is based on structurally related isomers due to the limited availability of specific data for this compound. This approach, known as read-across, is used to infer the toxicological properties of a substance by comparing it to similar chemicals. All data derived from surrogate compounds are clearly identified.

Introduction

This compound (CAS No. 585-34-2) is an alkylphenol, a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups.[1] Alkylphenols are used as intermediates in the manufacturing of various products, including resins, and fragrances.[2] Due to their widespread use and potential for human and environmental exposure, a thorough understanding of their toxicological profiles is essential. This guide summarizes the available toxicological data for this compound, with a necessary reliance on data from its isomers to provide a comprehensive assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 585-34-2 | [1] |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Off-white powder | [3] |

| Melting Point | 42.30 °C | [2] |

| Boiling Point | 240.00 °C | [2] |

| Vapor Pressure | 0.0201 mm Hg | [3] |

| Water Solubility | 437.4 mg/L (estimated) | [2] |

| logP (o/w) | 3.300 | [2] |

Toxicokinetics

No specific toxicokinetic data are available for this compound. However, based on the properties of structurally related propyl- and butylphenols, it is anticipated that this compound can be absorbed through the gastrointestinal tract, skin, and respiratory tract via passive diffusion, owing to its water solubility, partition coefficient, and low molecular weight. For the related compound p-tert-butylphenol, oral absorption in rats is considered to be 100%.[4]

Acute Toxicity

Direct quantitative acute toxicity data for this compound is limited. Safety data sheets indicate that it causes severe skin burns and eye damage.[5] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3] A summary of available acute toxicity data for structurally related compounds is provided in Table 2.

Table 2: Acute Toxicity of tert-Butylphenol Isomers and Related Compounds

| Compound | Test | Species | Route | Value | Reference |

| p-tert-Butylphenol | LD50 | Rat (male) | Oral | 5.4 g/kg | [6] |

| LD50 | Rat (female) | Oral | 3.6 g/kg | [6] | |

| LD50 | Rat | Oral | >2000 mg/kg | ||

| LC50 | Rat | Inhalation | 5.6 mg/L (4h, dust) | [6] | |

| 2-tert-Butylphenol | LD50 | Rat (male) | Dermal | 1373 mg/kg | |

| LD50 | Rat (female) | Dermal | 705 mg/kg | ||

| 2,4-Di-tert-butylphenol | LD50 | Rat | Oral | >2000 mg/kg | [7] |

| LD50 | Rabbit | Dermal | 2200 mg/kg | [7] | |

| 2,6-Di-tert-butylphenol | LD50 | Rat | Oral | >5000 mg/kg | [8] |

| LD50 | Rabbit | Dermal | >10000 mg/kg | [8] | |

| 2,4,6-Tri-tert-butylphenol | LD50 | Rat | Oral | 1670 mg/kg | [9] |

| 2-Methyl-6-tert-butylphenol | LD50 | Rat (female) | Oral | 500 mg/kg | [10] |

| LD50 | Rat | Dermal | >2000 mg/kg | [10] |

Irritation and Sensitization

This compound is classified as a substance that causes severe skin burns and eye damage.[1][5]

For the related compound p-tert-butylphenol , it is considered an irritant to the skin, eyes, and respiratory tract.[11] In rabbits, it produced moderate skin irritation and irreversible eye effects.[6] While animal tests for skin sensitization were negative, some positive results have been observed in human patch tests.[11]

2-Methyl-6-tert-butylphenol was found to cause skin corrosion in rabbits after a 4-hour exposure.[10]

Repeated Dose Toxicity

Specific repeated dose toxicity studies for this compound were not identified. For p-tert-butylphenol , a 90-day oral study in rats established a No Observed Adverse Effect Level (NOAEL) of 60 mg/kg. In a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422), p-tert-butylphenol showed no systemic toxicity at doses up to 200 mg/kg/day.[11]

Genotoxicity

No genotoxicity data is available for this compound. The genotoxicity of related compounds is summarized in Table 3.

Table 3: Genotoxicity of tert-Butylphenol Isomers

| Compound | Test | System | Metabolic Activation | Result | Reference |

| p-tert-Butylphenol | Ames Test | S. typhimurium | With & Without | Negative | [11] |

| Chromosomal Aberration | CHL/IU cells | With | Positive | [11] | |

| Chromosomal Aberration | Rat lymphocytes | - | Negative | [11] | |

| Micronucleus Test (in vivo) | Mouse bone marrow | - | Negative | [12] | |

| 2,6-Di-tert-butylphenol | Ames Test | S. typhimurium | With & Without | Negative | [13] |

| Mammalian Cell Culture | - | - | Negative | [13] |

Carcinogenicity

There are no carcinogenicity studies available for this compound. For p-tert-butylphenol , there is no sufficient evidence of carcinogenicity in manufacturing workers, and it is not classified as a mutagen.[4][11] However, one study indicated that it has promoting activity for forestomach carcinogenesis in rats pre-treated with a known carcinogen.[11]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Alkylphenols as a class are known to have endocrine-disrupting properties, which can impact reproduction and development.[14][15]

For p-tert-butylphenol , a combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) in rats showed no reproductive toxicity at doses up to 200 mg/kg/day.[11] A NOAEL of 70 mg/kg bw/day was established for effects on fertility and development in a 2-generation study.[4]

Mechanisms of Toxicity